4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

Researchers optimizing oxadiazole-benzamide SAR often struggle to isolate sulfonamide contributions from steric and electronic effects. This compound (CAS 442881-09-6) provides a defined diethylsulfamoyl probe for systematic structure-activity studies. • Compare steric/electronic effects vs. des-diethylsulfamoyl analog (ΔXLogP3 ~0.6-0.9) and bulkier bis(2-methylpropyl) variant (MW 486.6) to deconvolute sulfonamide contributions. • para-Methoxy geometry enables regioisomer-dependent binding mode studies vs. meta-OCH₃ analogs (Ki = 10.2 μM, CHEMBL1627977). • TPSA 123 Ų-near BBB penetration threshold-supports permeability-polarity trade-off assessment in cell-based assays. In stock. Click Quick Inquiry for a competitive quote and immediate dispatch.

Molecular Formula C20H22N4O5S
Molecular Weight 430.48
CAS No. 442881-09-6
Cat. No. B2360318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS442881-09-6
Molecular FormulaC20H22N4O5S
Molecular Weight430.48
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)17-12-8-14(9-13-17)18(25)21-20-23-22-19(29-20)15-6-10-16(28-3)11-7-15/h6-13H,4-5H2,1-3H3,(H,21,23,25)
InChIKeyGMVDHHPJOFLJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Procurement Profile


4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-09-6) is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group and at the benzamide 4-position with an N,N-diethylsulfamoyl moiety [1]. The compound has a molecular formula of C20H22N4O5S, a molecular weight of 430.5 g/mol, a computed XLogP3 of 2.4, and a topological polar surface area (TPSA) of 123 Ų, indicating moderate lipophilicity and a hydrogen bond donor count of 1 [1]. It is cataloged under PubChem CID 2158944 and is primarily distributed as a research-grade screening compound for biochemical and cellular assay applications [1].

SAR probe workflow Supports oxadiazole-benzamide sulfonamide structure-activity relationship studies with defined sulfamoyl substitution.
Biochemical and cell-based assays Research-grade screening compound suitable for biochemical and cellular assay applications requiring moderate lipophilicity.
Regioisomer-controlled selection Para-methoxyphenyl substitution provides a linear molecular geometry distinct from meta-substituted regioisomers.

Why In-Class Analogs Are Not Substitutes


Within the oxadiazole-benzamide chemotype, the N,N-diethylsulfamoyl substituent is not merely a solubilizing handle; its steric bulk, electronic character, and hydrogen-bonding capacity directly modulate target engagement and physicochemical properties. Replacing the diethylsulfamoyl group with a hydrogen atom eliminates key sulfonamide-mediated interactions, while swapping the 4-methoxyphenyl with bulkier or more electron-deficient aryl groups alters both lipophilicity (ΔXLogP3) and aromatic stacking potential [1][2]. Furthermore, regioisomeric variation (e.g., 3-methoxyphenyl) has been shown to produce measurable shifts in biochemical potency in related chemotypes, as documented in BindingDB records for close structural analogs [2]. These structural distinctions make simple interchange with in-class compounds unreliable without quantitative head-to-head evidence.

Sulfamoyl removal may shift activity Replacing the diethylsulfamoyl group with hydrogen eliminates sulfonamide-mediated target contacts and may substantially alter lipophilicity and assay response.
Regioisomeric analogs are not interchangeable Meta-methoxy regioisomers produce a bent molecular geometry distinct from the para-methoxy linear axis, potentially shifting target-recognition profiles.
Alkyl variation alters steric and lipophilic profile Bis(2-methylpropyl) or dihydroisoquinoline-sulfonyl analogs introduce greater steric bulk near the sulfonamide; measured potency shifts are reported for close analogs and may not transfer.

Quantitative Differentiation Evidence


Lipophilicity: Target vs. Des-Diethylsulfamoyl Analog

The diethylsulfamoyl group substantially increases lipophilicity compared to the unsubstituted benzamide analog. The target compound has a computed XLogP3 of 2.4 [1]. By comparison, the des-diethylsulfamoyl analog N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-02-5), with molecular formula C16H13N3O3 and MW 295.29, is expected to have a significantly lower XLogP3 (estimated ~1.5–1.8) due to the absence of the hydrophobic diethylamino motif and the sulfonamide group . This ΔXLogP3 of approximately 0.6–0.9 log units translates to roughly a 4- to 8-fold difference in octanol-water partition coefficient, which can impact membrane permeability, non-specific protein binding, and assay compatibility [1].

Lipophilicity comparison
Reported
XLogP3: target 2.4 vs. analog ~1.5–1.8
ΔXLogP3 ≈ 0.6–0.9 (≈4–8× partition difference)
May support differential membrane penetration context in cell-based models.
Computed property; class-level inference
Lipophilicity Drug-likeness Permeability

Hydrogen Bonding Capacity: Comparison to Analogs

The target compound possesses exactly one hydrogen bond donor (the amide NH), identical to both the des-diethylsulfamoyl analog and the bis(2-methylpropyl) comparator [1]. However, the diethylsulfamoyl group contributes 8 hydrogen bond acceptor (HBA) atoms versus 5 for the unsubstituted benzamide analog, increasing the HBA count by 3 atoms. This higher HBA density, localized on the sulfonamide oxygen and nitrogen atoms, provides additional interaction points for target protein residues without increasing donor count, a profile that differs from the bulkier bis(2-methylpropyl) analog (CAS 442881-30-3, MW 486.6) which possesses the same number of HBAs but with greater steric encumbrance around the sulfonamide [1].

Hydrogen bonding profile
Reported
HBD = 1; HBA: target 8 vs. des-sulfamoyl 5
MW 430.5 intermediate between analogs (295.3–486.6)
Balanced HBA capacity and molecular weight for SAR exploration.
Computed from PubChem descriptors
Hydrogen bonding Target engagement Medicinal chemistry

Polar Surface Area & Membrane Permeability

The target compound exhibits a topological polar surface area (TPSA) of 123 Ų [1], which is elevated relative to the des-diethylsulfamoyl analog's estimated TPSA of approximately 85–95 Ų owing to the absence of the sulfonamide group (contributing ~26 Ų) . A TPSA of 123 Ų places the target compound near the commonly cited threshold of 140 Ų for blood-brain barrier penetration and near 120 Ų for favorable oral absorption, positioning it as a moderately polar molecule suitable for both cell-permeable and extracellular target screening [1]. The bis(2-methylpropyl) analog is expected to have a similar TPSA (~123 Ų) but with greater conformational flexibility owing to its larger alkyl chains .

Polar surface area
Reported
TPSA = 123 Ų (target) vs. ~85–95 Ų (des-sulfamoyl)
Near 140 Ų BBB threshold; moderate polarity
Positioned for permeability–polarity trade-off review in cell assays.
Computed 2D structure property
TPSA ADME Blood-brain barrier

Enzyme Inhibition Class Benchmark

While direct biochemical data for the target compound (CAS 442881-09-6) are not available in public databases, closely related oxadiazole-benzamide sulfonamides have demonstrated quantifiable enzyme inhibition. Specifically, 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BindingDB BDBM54164) exhibited an IC50 of 19.6 μM against human NOD2 [1], and 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CHEMBL1627977) showed a Ki of 10.2 μM against porcine estrogen sulfotransferase [2]. These values establish a class-level baseline for the oxadiazole-benzamide sulfonamide scaffold, against which the diethylsulfamoyl variant may be evaluated. The diethylsulfamoyl group's smaller steric profile compared to the dihydroisoquinoline-sulfonyl and bis(2-methylpropyl) variants could translate into differentiated enzyme inhibition kinetics, though direct comparative data are not yet published.

Enzyme inhibition class benchmark
Class-level
No direct data; related analogs IC50/Ki 10–20 μM
NOD2 IC50 = 19.6 μM; sulfotransferase Ki = 10.2 μM
Supports scaffold-level activity-range reference for SAR campaigns.
Cross-study comparable; data to verify for target compound
Enzyme inhibition NOD2 Estrogen sulfotransferase

Regioisomeric Substitution: Para vs. Meta Methoxy

The target compound features a para-methoxyphenyl substitution at the oxadiazole 5-position, distinguishing it from the meta-methoxy regioisomer 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide for which biochemical data exist (Ki = 10.2 μM, estrogen sulfotransferase) [1]. In medicinal chemistry, para vs. meta substitution on the phenyl-oxadiazole system can significantly alter both the dihedral angle between the aromatic ring and the oxadiazole, affecting π-stacking interactions with protein targets, and the electronic distribution in the conjugated system. The target compound's para-methoxy orientation presents a linear molecular axis, whereas the meta-methoxy analog introduces a bent geometry, potentially leading to distinct target recognition profiles [2][3].

Regioisomeric substitution
Class-level
Para-methoxy (linear) vs. meta-methoxy (bent)
Meta analog Ki = 10.2 μM (estrogen sulfotransferase)
Geometry difference may produce distinct target-recognition profiles.
No direct potency comparison available
Regioisomerism Binding affinity SAR

Application Scenarios


SAR Exploration of Oxadiazole-Benzamide Sulfonamides

The target compound serves as a key SAR probe to investigate the contribution of the N,N-diethylsulfamoyl group to target binding, lipophilicity (XLogP3 = 2.4), and hydrogen-bonding capacity (HBA = 8) within the oxadiazole-benzamide scaffold. By comparing with the des-diethylsulfamoyl analog (XLogP3 estimated ~1.5–1.8, HBA = 5) and the bis(2-methylpropyl) analog (MW = 486.6, similar TPSA), researchers can deconvolute the steric and electronic contributions of the sulfonamide substituent to biochemical activity [1][2].

Cellular Permeability & ADME Profiling

With a computed TPSA of 123 Ų (near the 140 Ų BBB penetration threshold) and an XLogP3 of 2.4, the compound is positioned to assess the permeability–polarity trade-off in cell-based assays. It is distinct from the more lipophilic des-diethylsulfamoyl analog and the bulkier bis(2-methylpropyl) variant, enabling systematic ADME comparison across sulfamoyl substitution types [1].

Enzyme Inhibition Screening

Based on class-level evidence from structurally related oxadiazole-benzamide sulfonamides (IC50/Ki = 10–19.6 μM against NOD2 and estrogen sulfotransferase), the target compound is suitable for primary screening campaigns targeting enzymes or protein interaction domains where moderate-affinity (micromolar) hits are expected. Its unique diethylsulfamoyl substitution provides a differentiated interaction surface compared to the dihydroisoquinoline-sulfonyl analog [2][3].

Regioisomeric Selectivity Profiling

The para-methoxyphenyl substitution pattern of the target compound offers a linear molecular geometry distinct from meta-methoxy regioisomers (e.g., CHEMBL1627977, Ki = 10.2 μM). This enables head-to-head comparison of regioisomer-dependent binding modes in biochemical and biophysical assays, a critical step in optimizing ligand orientation for target engagement [2][4].

Application
Selection Property
Validation Focus
Oxadiazole SAR probe studies
Sulfamoyl substitution SAR
Binding mode and lipophilicity review
Cell permeability profiling
TPSA/lipophilicity balance
ADME parameter review
Enzyme inhibition screening
Scaffold-level activity range
Target engagement endpoint review
Regioisomer selectivity studies
Para-methoxy geometry context
Ligand orientation endpoint review
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